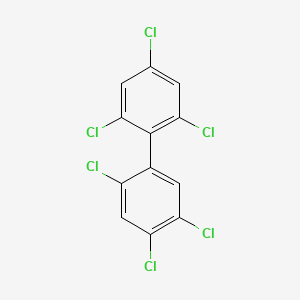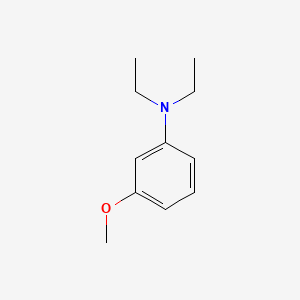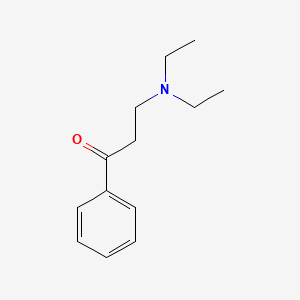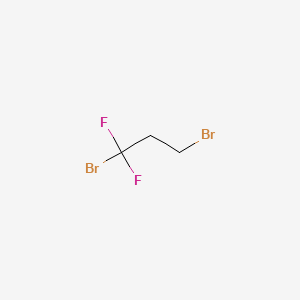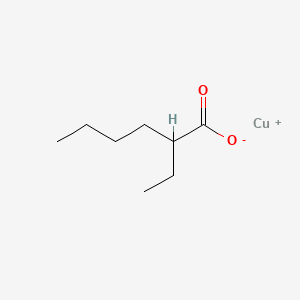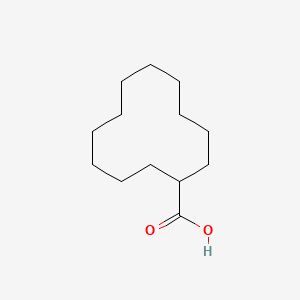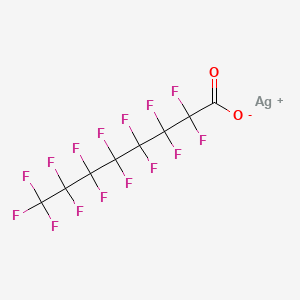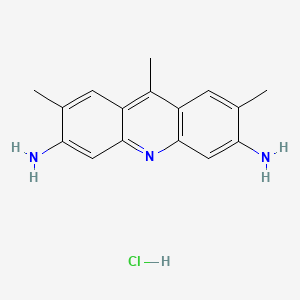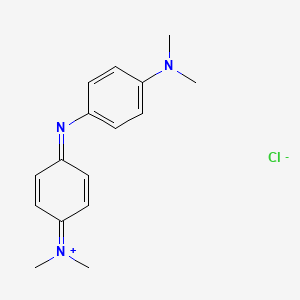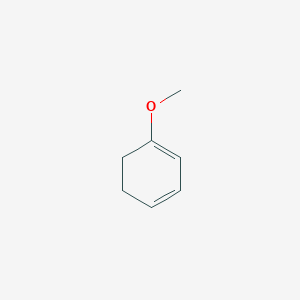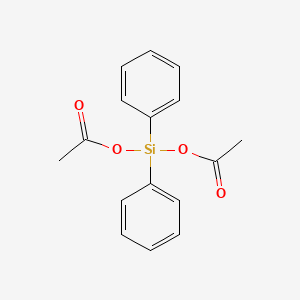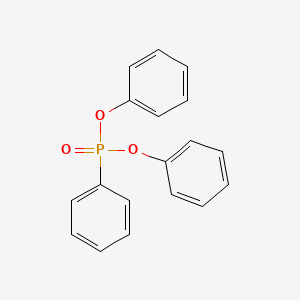
Tributyl(methoxy)silane
概要
説明
Tributyl(methoxy)silane is an organosilicon compound that belongs to the family of silanes. Silanes are silicon-based compounds that have various applications in different fields due to their unique chemical properties. This compound is particularly known for its use as a coupling agent, which helps in improving the adhesion between organic and inorganic materials.
科学的研究の応用
Tributyl(methoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also used in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
Industry: Used in the production of coatings, sealants, and adhesives to enhance their properties.
準備方法
Synthetic Routes and Reaction Conditions
Tributyl(methoxy)silane can be synthesized through several methods. One common method involves the reaction of tributylchlorosilane with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction is as follows:
(C4H9)3SiCl+CH3OH→(C4H9)3SiOCH3+HCl
Industrial Production Methods
In industrial settings, the production of silane, tributylmethoxy- often involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and chromatography is common to remove any impurities and by-products.
化学反応の分析
Types of Reactions
Tributyl(methoxy)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: Can undergo nucleophilic substitution reactions with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water or moisture.
Condensation: Catalyzed by acids or bases.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Forms silanols and methanol.
Condensation: Forms siloxane bonds, leading to polymeric structures.
Substitution: Forms new organosilicon compounds with different functional groups.
作用機序
The mechanism of action of silane, tributylmethoxy- involves the formation of strong covalent bonds between the silicon atom and the surface hydroxyl groups of inorganic materials. This interaction enhances the adhesion and compatibility between organic and inorganic phases. The molecular targets include hydroxyl groups on surfaces such as glass, metals, and ceramics.
類似化合物との比較
Tributyl(methoxy)silane can be compared with other silane coupling agents such as:
3-Aminopropyltriethoxysilane: Contains an amino group that provides additional reactivity.
Glycidoxypropyltrimethoxysilane: Contains an epoxy group that can react with various functional groups.
Vinyltrimethoxysilane: Contains a vinyl group that can undergo polymerization reactions.
Each of these compounds has unique properties that make them suitable for specific applications. This compound is unique due to its methoxy group, which provides high reactivity and compatibility with various substrates.
特性
IUPAC Name |
tributyl(methoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30OSi/c1-5-8-11-15(14-4,12-9-6-2)13-10-7-3/h5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZINNJYWGLAHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341848 | |
| Record name | methoxytributyl silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15811-64-0 | |
| Record name | methoxytributyl silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
